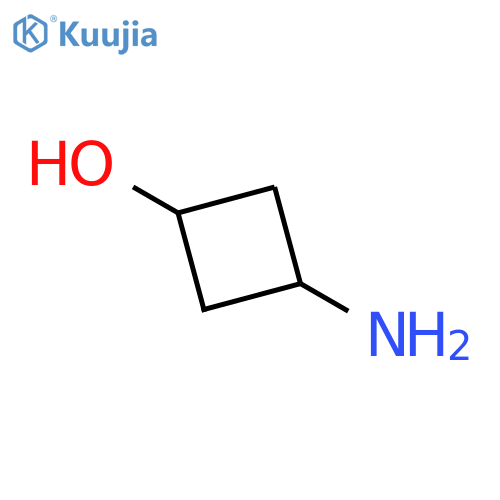Cas no 4640-44-2 (3-aminocyclobutan-1-ol)

3-aminocyclobutan-1-ol structure
商品名:3-aminocyclobutan-1-ol
3-aminocyclobutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-Aminocyclobutanol
- Cyclobutanol, 3-amino-
- 3-Aminocyclobutanol hydrochloride
- Cyclobutanol, 3-amino
- 3-aminocyclobutanol(SALTDATA: FREE)
- trans-3-Aminocyclobutanol
- cis-3-Aminocyclobutanol
- 3-aminocyclobutan-1-ol
- (CIS)-3-Aminocyclobutanol
- (trans)-3-aMinocyclobutanol
- cis-3-Aminocyclobutan-1-ol
- (1R,3R)-3-aminocyclobutanol
- trans-3-Aminocyclobutan-1-ol
- 3-Amino-cyclobutanol
- 3-Aminocyclobutan-1-ol HCl
- Cyclobutanol, 3-amino-,cis-
- Cyclobutanol, 3-amino-, cis-
- AMCB00047
- JLUZCHOYSPEHES-UHFFFAOYSA-N
- (1r,3r)-3-aminocyclobutan-1-ol
- BCP1651
- A851178
- AM807001
- AKOS015919763
- PB14636
- AM807002
- (1s,3s)-3-aminocyclobutanol hydrochloride
- AKOS006290574
- trans-3-Aminocyclobutanol;cis-3-Aminocyclobutanol
- BCP16510
- PB10634
- A872265
- EN300-307593
- SY039961
- AKOS006290572
- PB17577
- AM20070615
- DB-070729
- CS-W020372
- (1S,3S)-3-AMINOCYCLOBUTAN-1-OL
- EN300-94851
- 1036260-45-3
- MFCD09027510
- 1036260-43-1
- 4640-44-2
- CS-0183121
- MFCD09029039
- CS-0047791
- SY016148
- trans-3-Amino-cyclobutanol
- BCP32152
- EN300-97850
- A848344
- PS-20192
- AS-57119
- MFCD09029034
- cis-3-Amino-cyclobutanol
-
- MDL: MFCD09027510
- インチ: 1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2
- InChIKey: JLUZCHOYSPEHES-UHFFFAOYSA-N
- ほほえんだ: O([H])C1([H])C([H])([H])C([H])(C1([H])[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 123.04500
- どういたいしつりょう: 87.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 49.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 46.2
じっけんとくせい
- 密度みつど: 1.153
- ふってん: 158 ºC
- フラッシュポイント: 49 ºC
- PSA: 46.25000
- LogP: 0.97070
3-aminocyclobutan-1-ol セキュリティ情報
- 危険物輸送番号:1760
- 包装グループ:Ⅲ
- 危険レベル:8
3-aminocyclobutan-1-ol 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3-aminocyclobutan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Advanced ChemBlocks | L13650-1G |
3-Aminocyclobutan-1-ol |
4640-44-2 | 97% | 1G |
$170 | 2023-09-15 | |
| eNovation Chemicals LLC | D494616-1G |
3-aminocyclobutan-1-ol |
4640-44-2 | 97% | 1g |
$95 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1123469-5g |
3-Amino-cyclobutanol |
4640-44-2 | 95% | 5g |
$1115 | 2024-07-28 | |
| Apollo Scientific | OR317063-250mg |
3-Aminocyclobutanol |
4640-44-2 | 97% | 250mg |
£90.00 | 2025-02-19 | |
| Enamine | EN300-94851-5.0g |
3-aminocyclobutan-1-ol |
4640-44-2 | 95.0% | 5.0g |
$226.0 | 2025-03-21 | |
| eNovation Chemicals LLC | D911327-5g |
3-Aminocyclobutanol |
4640-44-2 | 95% | 5g |
$260 | 2024-07-20 | |
| Ambeed | A362731-250mg |
3-Aminocyclobutanol |
4640-44-2 | 96% | 250mg |
$39.0 | 2025-02-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A43800-5g |
3-Aminocyclobutanol |
4640-44-2 | 96% | 5g |
¥1495.0 | 2023-09-09 | |
| Chemenu | CM108034-1g |
3-aminocyclobutan-1-ol |
4640-44-2 | 95+% | 1g |
$240 | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RY525-200mg |
3-aminocyclobutan-1-ol |
4640-44-2 | 96% | 200mg |
469.0CNY | 2021-08-05 |
3-aminocyclobutan-1-ol 関連文献
-
Vadim Bernard-Gauthier,Justin J. Bailey,Arturo Aliaga,Alexey Kostikov,Pedro Rosa-Neto,Melinda Wuest,Garrett M. Brodeur,Barry J. Bedell,Frank Wuest,Ralf Schirrmacher Med. Chem. Commun. 2015 6 2184
4640-44-2 (3-aminocyclobutan-1-ol) 関連製品
- 1036260-45-3(trans-3-Aminocyclobutanol)
- 1036260-43-1(cis-3-Aminocyclobutanol)
- 389890-42-0(trans-tert-butyl 3-hydroxycyclobutylcarbamate)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:4640-44-2)3-aminocyclobutan-1-ol

清らかである:99%
はかる:5g
価格 ($):316.0